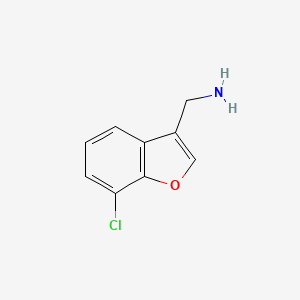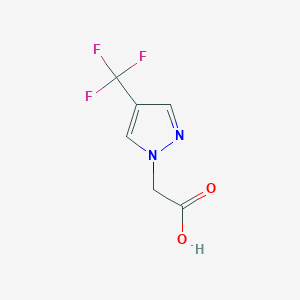
2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
The compound “2-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound. The trifluoromethyl group attached to the pyrazole ring could potentially give this compound unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The trifluoromethyl group could potentially undergo various reactions .
Scientific Research Applications
1. Synthesis and Characterization
- Divergent Cyclizations : This compound can undergo divergent cyclizations to produce a variety of interesting bicyclic heterocycles, with the reaction outcome being sensitive to reagents and acidity levels. The tautomeric forms of these products vary based on substitution patterns (Smyth et al., 2007).
2. Bioassay Screening
- Organotin Derivatives : The reaction of bis(pyrazol-1-yl)acetic acid with organotin compounds results in organotin derivatives that display certain cytotoxicities for Hela cells in vitro, showing potential in cancer research (Wen et al., 2005).
3. Corrosion Inhibition
- Mild Steel Protection : Pyrazoline derivatives of this compound are effective as corrosion inhibitors for mild steel in acidic media. They exhibit high inhibition efficiency and adsorb onto the steel surface, obeying Langmuir adsorption isotherm (Lgaz et al., 2018).
4. Tuberculostatic Activity
- Trifluoromethyl-substituted Pyrazolines : Compounds prepared from trifluoromethyl-containing 1,3-diketones exhibit considerable tuberculostatic activity, important in tuberculosis treatment research (Khudina et al., 2010).
5. Synthesis of Novel Compounds
- Formation of Polyfluorophenyl Piperidin-4-ols : The reaction of (4-hydroxypiperidin-1-yl) tetrafluorochalcones with phenylhydrazine leads to the formation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives, which can be used to create fluorescent films (Soboleva et al., 2017).
6. Antimicrobial Activity
- Novel Pyrazolines : Synthesis of pyrazoline derivatives with this compound leads to antimicrobial agents, showing significant activity against various microbes (Kumar et al., 2012).
7. Structural and Mechanistic Studies
- Conformational Isomerism : Structural and mechanistic studies of derivatives of this compound have been conducted to understand their conformational isomerism, aiding in the understanding of molecular interactions and properties (Foces-Foces et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to target amp-activated protein kinase (ampk), a central energy regulator .
Mode of Action
The compound is an AMP mimetic and a potent pan-AMPK activator . It enhances AMPK phosphorylation by upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses suggest that the compound interacts with the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
The compound’s interaction with AMPK affects the cellular energy balance. AMPK activation leads to the downregulation of ATP-consuming processes and acceleration of ATP generation processes
Pharmacokinetics
The compound displays good pharmacokinetic profile in rat blood plasma with minimal brain penetration property
Result of Action
The compound’s action results in enhanced glucose utilization, improved lipid profiles, and reduced body weight in High Sucrose Diet (HSD) fed diabetic rats . This suggests that the compound can alleviate the negative metabolic impact of a high sucrose diet.
Action Environment
The compound’s efficacy in alleviating the negative metabolic impact of a high sucrose diet suggests that dietary factors may influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-10-11(2-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGKYLGVJFNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341347-35-0 | |
| Record name | 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
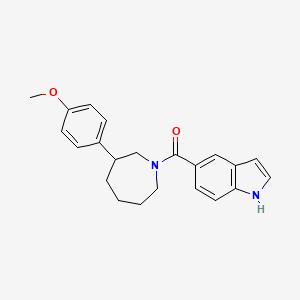
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)

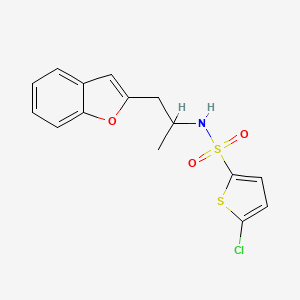
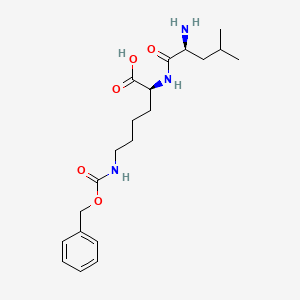
![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
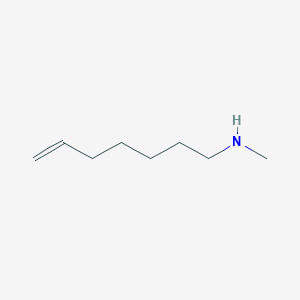

![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)
